N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride
Overview
Description
ORG-30029 is a small molecule drug that acts as a phosphodiesterase 3 inhibitor, phosphodiesterase 4 inhibitor, and calcium channel stimulant. It was initially developed by Akzo Nobel NV and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .
Mechanism of Action
Target of Action
Org 30029, also known as N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide hydrochloride, primarily targets Phosphodiesterase 3 (PDE3) , Phosphodiesterase 4 (PDE4) , and calcium channels . These targets play crucial roles in cardiovascular diseases .
Mode of Action
Org 30029 acts as a PDE3 inhibitor , PDE4 inhibitor , and calcium channel stimulant . As a PDE3 and PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that triggers various cellular responses. As a calcium channel stimulant, it increases the influx of calcium ions, which can enhance muscle contraction, particularly in the heart .
Biochemical Pathways
The inhibition of PDE3 and PDE4 by Org 30029 leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which phosphorylates various proteins, leading to changes in cell function. In the context of cardiac cells, this can enhance cardiac contractility . The stimulation of calcium channels increases the influx of calcium ions, further promoting muscle contraction .
Result of Action
The combined action of Org 30029 on PDE3, PDE4, and calcium channels can lead to enhanced cardiac contractility. This makes it potentially useful in conditions like heart failure where the heart’s ability to contract is compromised .
Biochemical Analysis
Biochemical Properties
N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity .
Cellular Effects
The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450, and preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression. Furthermore, the compound can activate or inhibit transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may result in the formation of reactive intermediates, which can further interact with cellular components and affect metabolic processes .
Transport and Distribution
Within cells and tissues, N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .
Subcellular Localization
The subcellular localization of N’-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Preparation Methods
The synthesis of ORG-30029 involves the preparation of cyclic nucleotide phosphodiesterase isoenzymes. The compound is known to be insoluble in most organic solvents, except for methanol, where it has a solubility of 50 mg/ml. The compound has a melting point greater than 200°C (decomposition) and a pK of 3.79 in a water:methanol (1:2 vol/vol) mixture . Industrial production methods for ORG-30029 are not extensively documented, but it involves the use of specific reaction conditions to ensure the stability and efficacy of the compound.
Chemical Reactions Analysis
ORG-30029 undergoes various chemical reactions, including inhibition of phosphodiesterase isoenzymes and calcium sensitization. It has been shown to increase contractility in a dose-dependent manner when tested in Langendorff-perfused rat hearts . The compound is effective in inhibiting histamine release from human basophiles, indicating its role in modulating inflammatory responses . Common reagents used in these reactions include selective and non-selective phosphodiesterase inhibitors, such as rolipram and theophylline . Major products formed from these reactions include increased levels of cyclic adenosine monophosphate (cAMP) and enhanced calcium sensitivity in cardiac tissues .
Scientific Research Applications
Comparison with Similar Compounds
ORG-30029 is similar to other phosphodiesterase inhibitors, such as milrinone and rolipram. it is unique in its dual inhibition of phosphodiesterase 3 and phosphodiesterase 4, as well as its calcium channel stimulating properties . This combination of actions makes ORG-30029 a potent cardiotonic agent with potential applications in treating heart failure and other cardiovascular diseases. Similar compounds include:
Milrinone: A selective phosphodiesterase 3 inhibitor used in the treatment of heart failure.
Rolipram: A selective phosphodiesterase 4 inhibitor studied for its anti-inflammatory and antidepressant effects.
3-Isobutyl-1-methylxanthine (IBMX): A non-selective phosphodiesterase inhibitor used in research to study cyclic nucleotide signaling pathways.
Biological Activity
N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃ClN₂O₃S
- Molecular Weight : 288.75 g/mol
- CAS Number : 101041-95-6
Research indicates that this compound exhibits various pharmacological activities. It is believed to interact with specific enzyme systems and cellular pathways, influencing processes such as:
- Cyclic nucleotide phosphodiesterase inhibition : This compound has been shown to affect human bronchial cyclic nucleotide phosphodiesterase isoenzymes, which are crucial in regulating intracellular levels of cyclic AMP and cyclic GMP .
- Antioxidant activity : The presence of hydroxyl and methoxy groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Antioxidant | Reduces oxidative stress by scavenging free radicals. |
Cyclic Nucleotide Modulation | Inhibits phosphodiesterases, leading to increased levels of cyclic nucleotides. |
Anti-inflammatory | Potential to modulate inflammatory responses through cytokine regulation. |
Antimicrobial | Exhibits activity against certain bacterial strains and fungi. |
Case Studies and Research Findings
- Inhibition of Phosphodiesterases
-
Antioxidant Effects
- Experimental models showed that this compound can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes, suggesting a protective role against oxidative damage in cellular systems.
-
Anti-inflammatory Properties
- In vitro studies indicated that treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
-
Antimicrobial Activity
- Preliminary screening against various microbial strains revealed that this compound exhibits moderate antibacterial activity against Gram-positive bacteria and antifungal activity against certain yeast species.
Properties
CAS No. |
101041-95-6 |
---|---|
Molecular Formula |
C11H13ClN2O3S |
Molecular Weight |
288.75 g/mol |
IUPAC Name |
N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H12N2O3S.ClH/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2;/h3-5,14H,1-2H3,(H2,12,13);1H |
InChI Key |
DVWBMWJOYIFITF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=C(S2)/C(=N\O)/N)OC.Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC.Cl |
Key on ui other cas no. |
101041-95-6 |
Synonyms |
ORG 30029 ORG-30029 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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